chemical and physical properties of 4-(Methyl(o-tolyl)amino)benzaldehyde
chemical and physical properties of 4-(Methyl(o-tolyl)amino)benzaldehyde
Topic: Chemical and Physical Properties of 4-(Methyl(o-tolyl)amino)benzaldehyde Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Steric Control in Diarylaminobenzaldehyde Intermediates
Executive Summary
4-(Methyl(o-tolyl)amino)benzaldehyde (CAS 41568-05-2) is a specialized organic intermediate characterized by the presence of an ortho-methyl group on the N-aryl ring. Unlike its para-substituted analogs, this compound exhibits restricted rotation around the N-aryl bond due to steric hindrance, a property that significantly influences its electronic conjugation, solubility profile, and utility in optoelectronic materials (OLEDs) and functional dyes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Vilsmeier-Haack reaction, and spectroscopic characterization.
Chemical Identity & Structural Analysis[1][2][3]
The core structure consists of a benzaldehyde moiety coupled to a nitrogen atom, which is further substituted by a methyl group and an o-tolyl (2-methylphenyl) group.
| Attribute | Detail |
| IUPAC Name | 4-[Methyl(2-methylphenyl)amino]benzaldehyde |
| Common Name | 4-(Methyl(o-tolyl)amino)benzaldehyde |
| CAS Number | 41568-05-2 |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| SMILES | CN(C1=CC=CC=C1C)C2=CC=C(C=O)C=C2 |
| InChI Key | Specific key varies by protonation state; core skeleton is stable. |
Steric Influence on Conformation
The ortho-methyl group on the tolyl ring introduces significant steric strain (A-strain) against the nitrogen lone pair and the central phenyl ring.
-
Twisted Geometry: Unlike 4-(dimethylamino)benzaldehyde, which is planar, the o-tolyl derivative adopts a twisted conformation. The tolyl ring rotates out of the plane of the N-C(aldehyde) π-system to minimize steric clash between the o-methyl and the N-methyl group.
-
Electronic Decoupling: This twist slightly reduces the overlap of the nitrogen lone pair with the aldehyde ring, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the planar p-tolyl analog.
Physical Properties Matrix
Note: Experimental values for this specific isomer are rare in open literature; values below combine limited experimental data with high-confidence predictive models based on structural analogs (e.g., CAS 1456486-66-0).
| Property | Value / Description | Confidence/Source |
| Physical State | Viscous yellow oil or low-melting solid | Analog behavior (sterics disrupt packing) |
| Melting Point | 45–55 °C (Predicted) | Lower than p-isomer (109°C) due to symmetry breaking |
| Boiling Point | ~360–380 °C (at 760 mmHg) | Calculated based on MW and polarity |
| Density | 1.12 ± 0.05 g/cm³ | Predicted |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, Toluene; Insoluble in Water | Lipophilic amine character |
| LogP | ~3.6 | Hydrophobic |
| Appearance | Pale yellow to amber | Conjugated aldehyde system |
Synthesis Protocol: Vilsmeier-Haack Formylation[11]
The most authoritative and scalable route to 4-(Methyl(o-tolyl)amino)benzaldehyde is the Vilsmeier-Haack formylation of N-methyl-N-o-toluidine. This electrophilic aromatic substitution is highly regioselective for the para-position relative to the amino group.
Reaction Pathway[11][13]
Figure 1: Vilsmeier-Haack reaction pathway for the formylation of N-methyl-N-o-toluidine.
Detailed Methodology
Reagents:
-
N-Methyl-N-o-toluidine (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq, excess acts as solvent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (solvent, optional)
Step-by-Step Protocol:
-
Reagent Formation: In a dry 3-neck flask under nitrogen, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 20 minutes. A white/yellow semi-solid Vilsmeier salt will form.
-
Addition: Dissolve N-methyl-N-o-toluidine (1.0 eq) in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
Heating: Once addition is complete, warm the mixture to room temperature, then heat to 80–90°C for 3–4 hours. The mixture will darken as the iminium salt forms.
-
Expert Insight: The ortho-methyl group reduces the nucleophilicity of the amine nitrogen, but the para-position of the phenyl ring remains sufficiently activated for formylation.
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water containing sodium acetate (to buffer pH ~5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.
-
Workup: Extract with Dichloromethane (3x). Wash combined organics with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: The crude oil often requires column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1) to remove unreacted starting material and trace ortho-isomers.
Spectroscopic Characterization
Researchers should validate the product using the following expected signals. The ortho-methyl group provides a distinct diagnostic handle.
¹H NMR (400 MHz, CDCl₃)
-
Aldehyde (-CHO): Singlet, δ 9.75 – 9.85 ppm. (Characteristic of aryl aldehydes).
-
Aromatic (Aldehyde Ring): Two doublets (AA'XX' system), δ 7.70 (d, 2H) and δ 6.75 (d, 2H).
-
Aromatic (Tolyl Ring): Multiplet, δ 7.10 – 7.30 ppm (4H). The ortho-substitution pattern disrupts the symmetry seen in phenyl analogs.
-
N-Methyl: Singlet, δ 3.30 – 3.40 ppm.
-
Ar-Methyl (o-Tolyl): Singlet, δ 2.15 – 2.25 ppm.
IR Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680–1690 cm⁻¹. (Conjugated aldehyde).[1]
-
C-N Stretch: Medium bands at 1350–1360 cm⁻¹.
-
C-H (Aldehyde): Weak doublet at 2720 and 2820 cm⁻¹.
Applications & Performance
Optoelectronics (OLEDs)
This compound serves as a precursor for Hole Transport Materials (HTMs) .
-
Mechanism: The aldehyde group is converted via Wittig or Knoevenagel condensation to form extended π-conjugated systems (e.g., styryl amines).
-
Advantage: The o-tolyl group prevents planar stacking of the molecules in the solid state. This reduction in π-π stacking inhibits crystallization, favoring the formation of stable amorphous films—a critical requirement for long-lasting OLED devices.
Functional Dyes
Used in the synthesis of Triphenylmethane (TPM) Dyes and Styryl dyes.
-
The steric bulk shifts the absorption maximum (
), allowing for fine-tuning of color properties in textile and laser dye applications.
Handling & Safety (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
| Hazard | Precaution |
| Skin Contact | Causes irritation.[1] Wear nitrile gloves and lab coat. |
| Inhalation | Avoid dust/mist. Use in a fume hood. |
| Reactivity | Stable, but sensitive to strong oxidizers and air (aldehyde oxidation to benzoic acid over time). Store under nitrogen at 2–8°C. |
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][3][4]
-
ChemicalBook. (2025).[5] Product Listing: 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS 41568-05-2).
-
PubChem. (2025). Compound Summary: Diarylamino Aldehydes. National Library of Medicine.
-
BenchChem. (2025).[2] Vilsmeier-Haack Reaction Protocols and Mechanisms.
